N,N'-Dimesityl-2,6-pyridinedicarboxamide

Description

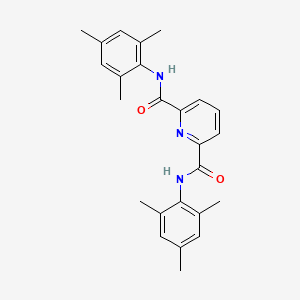

N,N'-Dimesityl-2,6-pyridinedicarboxamide is a pyridine-based dicarboxamide derivative substituted with two mesityl (2,4,6-trimethylphenyl) groups at the carboxamide nitrogen atoms. The mesityl substituents confer significant steric bulk and hydrophobicity, making the compound a robust ligand in coordination chemistry and supramolecular assemblies. Its rigid planar core and bulky substituents enable applications in stabilizing metal complexes, modulating electronic environments, and preventing aggregation in self-assembled systems.

Properties

Molecular Formula |

C25H27N3O2 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

2-N,6-N-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide |

InChI |

InChI=1S/C25H27N3O2/c1-14-10-16(3)22(17(4)11-14)27-24(29)20-8-7-9-21(26-20)25(30)28-23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3,(H,27,29)(H,28,30) |

InChI Key |

MATSMKIFQCGZBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dimesityl-2,6-pyridinedicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with mesitylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-Dimesityl-2,6-pyridinedicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimesityl-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The mesityl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Dimesityl-2,6-pyridinedicarboxylic acid, while reduction could produce N,N’-Dimesityl-2,6-pyridinedicarboxamide derivatives with altered functional groups.

Scientific Research Applications

N,N’-Dimesityl-2,6-pyridinedicarboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals like copper and nickel

Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the design of enzyme inhibitors and probes for studying biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Its unique properties are leveraged in the development of advanced materials, including polymers and coatings with enhanced stability and performance.

Mechanism of Action

The mechanism by which N,N’-Dimesityl-2,6-pyridinedicarboxamide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 2,6-pyridinedicarboxamides arises from variations in substituents at the carboxamide positions. Below is a detailed comparison of N,N'-Dimesityl-2,6-pyridinedicarboxamide with analogous compounds, highlighting key differences in molecular properties and applications.

Substituent Effects on Steric and Electronic Properties

Solubility and Thermal Stability

- N,N'-Dimesityl derivative: Low solubility in polar solvents (e.g., water, ethanol) due to hydrophobic mesityl groups; high thermal stability (decomposition > 300°C).

- N,N,N',N'-Tetraethyl derivative : Soluble in acetone and THF; lower thermal stability (decomposition ~200°C) .

Research Findings and Key Insights

Steric vs. Electronic Trade-offs : Bulky mesityl groups in this compound enhance stability in metal complexes but reduce reactivity in catalytic applications compared to less hindered analogs .

Biological Relevance : Substituents like benzothiazole introduce bioactivity, whereas mesityl groups prioritize material science applications .

Supramolecular Assembly: Pyridinyl and aminophenyl derivatives form hydrogen-bonded or π-stacked architectures, unlike the mesityl analog, which relies on van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.